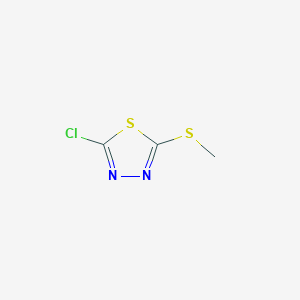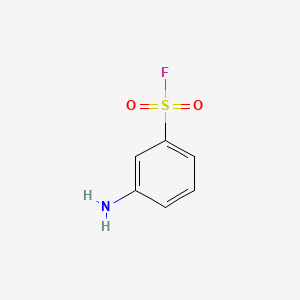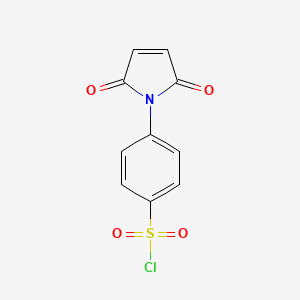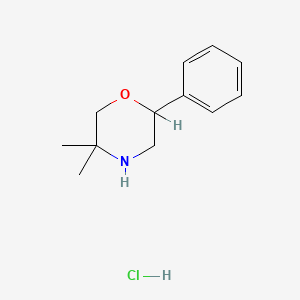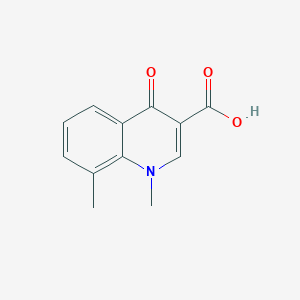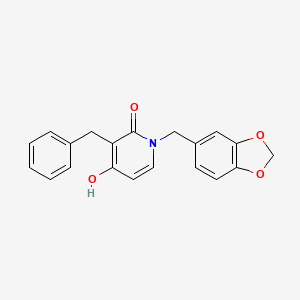
1-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-4-hydroxy-2(1H)-pyridinone
Übersicht
Beschreibung
1-(1,3-Benzodioxol-5-ylmethyl)-3-benzyl-4-hydroxy-2(1H)-pyridinone is a complex organic compound that features a benzodioxole ring, a benzyl group, and a hydroxy-pyridinone moiety
Wirkmechanismus
Target of Action
The primary target of this compound is Nitric Oxide Synthase, inducible (iNOS) . iNOS is an enzyme that produces nitric oxide (NO), a messenger molecule with diverse functions throughout the body. In macrophages, NO mediates tumoricidal and bactericidal actions .
Mode of Action
The resulting changes in NO levels can have various effects on cellular processes, including immune response and cell signaling .
Biochemical Pathways
The compound’s interaction with iNOS affects the nitric oxide synthesis pathway . Changes in NO levels can influence numerous downstream effects, including vasodilation, immune response modulation, and neurotransmission .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its modulation of NO levels. For instance, in macrophages, increased NO production can enhance the cells’ tumoricidal and bactericidal actions .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. Factors could include pH levels, temperature, and the presence of other interacting molecules in the environment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-4-hydroxy-2(1H)-pyridinone typically involves multiple steps. One common route starts with the preparation of the benzodioxole ring, followed by the introduction of the benzyl group and the hydroxy-pyridinone moiety. Key steps may include:
Formation of the Benzodioxole Ring: This can be achieved through the condensation of catechol with formaldehyde.
Introduction of the Benzyl Group: Benzylation reactions often involve the use of benzyl halides in the presence of a base.
Formation of the Hydroxy-Pyridinone Moiety: This step may involve cyclization reactions using appropriate precursors and catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1,3-Benzodioxol-5-ylmethyl)-3-benzyl-4-hydroxy-2(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or benzodioxole positions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or other mild oxidizing agents.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Benzyl halides, alkylating agents, or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction could yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(1,3-Benzodioxol-5-ylmethyl)-3-benzyl-4-hydroxy-2(1H)-pyridinone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies investigating enzyme inhibition and protein interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(1,3-Benzodioxol-5-yl)-3-benzyl-4-hydroxy-2(1H)-quinolinone
- 1-(1,3-Benzodioxol-5-yl)-3-benzyl-4-hydroxy-2(1H)-isoquinolinone
Uniqueness
1-(1,3-Benzodioxol-5-ylmethyl)-3-benzyl-4-hydroxy-2(1H)-pyridinone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-4-hydroxypyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c22-17-8-9-21(12-15-6-7-18-19(11-15)25-13-24-18)20(23)16(17)10-14-4-2-1-3-5-14/h1-9,11,22H,10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFKBEFEAUPROH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C=CC(=C(C3=O)CC4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201144910 | |
| Record name | 1-(1,3-Benzodioxol-5-ylmethyl)-4-hydroxy-3-(phenylmethyl)-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201144910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821647 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478247-79-9 | |
| Record name | 1-(1,3-Benzodioxol-5-ylmethyl)-4-hydroxy-3-(phenylmethyl)-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478247-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,3-Benzodioxol-5-ylmethyl)-4-hydroxy-3-(phenylmethyl)-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201144910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


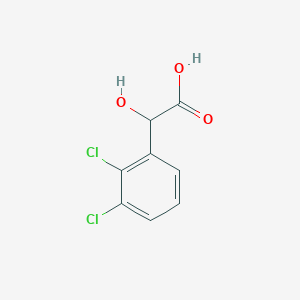
![1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol](/img/structure/B3032680.png)

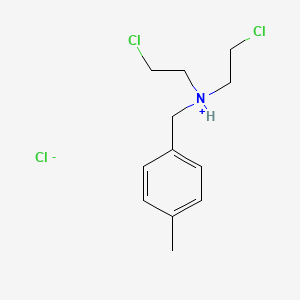
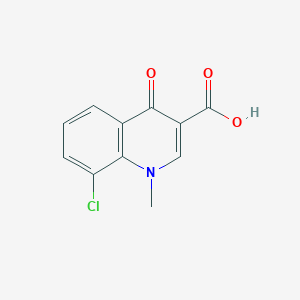
![1-[(Benzyloxy)methyl]-4-methoxybenzene](/img/structure/B3032688.png)

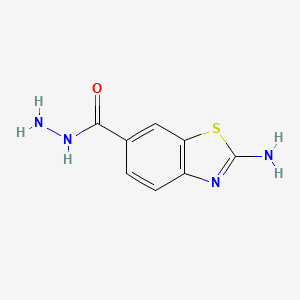
![(5S)-5-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylic acid](/img/structure/B3032692.png)
